3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester typically involves multi-step organic reactions. One common method involves the condensation of pyridine-3,5-dicarboxylic acid with a benzimidazole derivative under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the desired ester compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3,5-dicarboxylic acid: A simpler analog with similar structural features.
Benzimidazole derivatives: Compounds with the benzimidazole moiety that exhibit similar biological activities.
Dimethyl esters: Other dimethyl esters with comparable chemical properties.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester lies in its combined structural features, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
121497-18-5 |
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Molecular Formula |
C20H22N4O6 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
dimethyl 4-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22N4O6/c1-9-14(17(25)28-3)16(15(10(2)21-9)18(26)29-4)11-6-7-12-13(8-11)23-19(22-12)24-20(27)30-5/h6-8,16,21H,1-5H3,(H2,22,23,24,27) |
InChI Key |
PALBBAFKVFVWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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